4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene
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Overview
Description
4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene is an organic compound with the molecular formula C11H14FNO3 and a molecular weight of 227.24 g/mol . This compound is characterized by the presence of a fluorine atom, a nitro group, and a pentan-2-yloxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Etherification: The attachment of the pentan-2-yloxy group to the benzene ring.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines .
Scientific Research Applications
4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The pentan-2-yloxy group can affect the compound’s solubility and overall stability .
Comparison with Similar Compounds
4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene can be compared with other similar compounds such as:
4-Fluoro-1-nitrobenzene: Lacks the pentan-2-yloxy group, making it less complex.
4-Fluoro-2-nitrophenol: Contains a hydroxyl group instead of the pentan-2-yloxy group.
4-Fluoro-1-nitro-2-(methoxy)benzene: Has a methoxy group instead of the pentan-2-yloxy group.
Properties
IUPAC Name |
4-fluoro-1-nitro-2-pentan-2-yloxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3/c1-3-4-8(2)16-11-7-9(12)5-6-10(11)13(14)15/h5-8H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGXWZCNPSMBQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)OC1=C(C=CC(=C1)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716519 |
Source
|
Record name | 4-Fluoro-1-nitro-2-[(pentan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-41-1 |
Source
|
Record name | Benzene, 4-fluoro-2-(1-methylbutoxy)-1-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-1-nitro-2-[(pentan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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